methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a bicyclic system fused with a phenyl ring at position 7 and a methyl group at position 2. The molecule is further functionalized with a thioacetamido linker connecting the pyrrolopyrimidine moiety to a methyl benzoate group. The thioether linkage and ester group may influence solubility, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
methyl 4-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-27-21(29)20-19(17(12-24-20)14-6-4-3-5-7-14)26-23(27)32-13-18(28)25-16-10-8-15(9-11-16)22(30)31-2/h3-12,24H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOZMKVMTUCSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Pyrrolopyrimidine Functionalization
The reactivity of the pyrrolopyrimidine core is highly position-dependent. Methylation at N3 occurs preferentially over C5 due to steric hindrance from the phenyl group at C7. Thiolation at C2 is favored under basic conditions, as the thiolate anion attacks the electron-deficient position adjacent to the pyrimidine ring.
Stability of Intermediates
-
Thioacetamido Intermediate: Prone to oxidation; requires inert atmosphere (N2/Ar) and antioxidants (e.g., BHT).
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Methyl 4-Aminobenzoate: Hydrolysis to 4-aminobenzoic acid occurs in aqueous media; anhydrous conditions are critical during coupling.
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors for the cyclization and thiolation steps, reducing reaction times by 40%. Patent data highlights the use of immobilized palladium catalysts (e.g., Pd on carbon) for recyclability in core formation.
Economic and Environmental Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Pd Catalyst Loading | 5 mol% | 2 mol% |
| Solvent Waste | 120 L/kg | 50 L/kg |
| Energy Consumption | 850 kWh/kg | 480 kWh/kg |
Analytical Characterization
Final product validation includes:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, and the amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Carboxylic acid, substituted amides
Scientific Research Applications
Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group and Activity Comparisons
- Thioether vs. Thiolinkers : The target compound’s thioacetamido linker (C-S-C) contrasts with thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 in ), which feature a fused thiazole ring. The latter may exhibit stronger π-π stacking interactions due to extended conjugation .
- Ester Groups: The methyl benzoate group in the target compound differs from ethyl esters (e.g., ).
- Substituent Effects: 3-Methyl vs. Phenyl vs. Chlorophenyl: The 4-chlorophenyl group in enhances electronegativity, favoring interactions with hydrophobic enzyme pockets .
Biological Activity
Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.
Overview of Pyrrolopyrimidine Derivatives
Pyrrolopyrimidines are a class of heterocyclic compounds that have garnered attention for their diverse pharmacological properties. They exhibit activities such as:
- Anticancer : Targeting various cancer cell lines and pathways.
- Anti-inflammatory : Inhibiting key enzymes like COX-2.
- Antimicrobial : Showing efficacy against bacterial and viral infections.
The compound belongs to a subclass of pyrrolopyrimidines, which have been shown to possess significant biological activity.
Anticancer Activity
Research indicates that pyrrolopyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have demonstrated that specific derivatives can selectively inhibit epidermal growth factor receptor (EGFR) activity, a common target in glioblastoma treatment. The compound this compound may exhibit similar mechanisms due to its structural features that align with known EGFR inhibitors .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolopyrimidine derivatives has been linked to their ability to inhibit cyclooxygenase enzymes (COX). Specifically, the inhibition of COX-2 has been associated with reduced inflammation and pain. The compound's structure suggests it may interact with COX enzymes effectively, similar to other derivatives that have shown IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
Study 1: Antitumor Efficacy
A recent study evaluated various pyrrolopyrimidine derivatives for their anticancer properties against glioblastoma cell lines. The results indicated that certain derivatives led to significant apoptosis induction in U87 glioblastoma cells, with IC50 values suggesting potent activity. The compound this compound was hypothesized to have similar effects based on its structural analogies .
Study 2: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory effects, several pyrrolopyrimidine derivatives were tested for their ability to inhibit COX enzymes. The most potent compounds exhibited IC50 values in the low micromolar range. Given the structural similarities of this compound to these active compounds, it is reasonable to predict comparable anti-inflammatory activity .
Table 1: Biological Activities of Pyrrolopyrimidine Derivatives
| Compound Name | Activity Type | Target Enzyme/Pathway | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | EGFR | 1.5 | |
| Compound B | Anti-inflammatory | COX-2 | 0.04 | |
| Methyl 4-(...) | Hypothetical | EGFR/COX | TBD | This study |
Table 2: Summary of Case Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrrolo[3,2-d]pyrimidine core in this compound?
- Methodology : A multi-step approach is typically employed:
- Step 1 : Synthesize the pyrrolopyrimidinone scaffold via cyclocondensation of substituted aminopyrroles with carbonyl reagents (e.g., formamide or acetic anhydride) under reflux conditions .
- Step 2 : Introduce the thioether linkage using a nucleophilic substitution reaction between a mercaptoacetamide derivative and the 2-chloro intermediate of the pyrrolopyrimidine core. Reaction conditions (e.g., DMF as solvent, K₂CO₃ as base) must be optimized to avoid side reactions .
- Step 3 : Couple the methyl benzoate moiety via amide bond formation using EDCI/HOBt or DCC as coupling agents. Monitor reaction progress via TLC or LC-MS .
Q. Which spectroscopic techniques are critical for confirming the thioether linkage and ester functionality?
- 1H NMR : The thioether (–S–) adjacent to the pyrrolopyrimidine core generates distinct deshielding effects on neighboring protons (δ ~3.5–4.0 ppm for SCH₂). The ester methyl group typically resonates at δ ~3.8–4.0 ppm .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to validate the integrity of the thioacetamido-benzoate group .
- X-ray crystallography : Resolve ambiguities in regiochemistry or disorder (common in heterocyclic systems) using SHELXL refinement. Validate data-to-parameter ratios (>10:1) and R-factors (<0.06) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Root cause analysis :
- Assay variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentrations in kinase assays). Contradictions may arise from differences in protein expression levels or off-target effects .
- Solubility effects : Use DLS or NMR to assess aggregation in buffer systems. Poor solubility in DMSO/PBS mixtures can artificially suppress activity .
- Validation : Reproduce assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. What computational approaches are effective for predicting binding modes to kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the ATP-binding pocket. Prioritize docking poses that align with conserved hydrogen bonds (e.g., with hinge-region residues) .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the thioether-acetamido group in the binding site. Analyze RMSD and hydrogen-bond occupancy .
Q. How can Design of Experiments (DoE) optimize reaction yields for large-scale synthesis?
- Key factors : Temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity.
- Response surface modeling : Use a Central Composite Design (CCD) to identify optimal conditions. For example, a 3² factorial design might reveal that 80°C and 5 mol% catalyst maximize yield while minimizing byproducts .
- Validation : Confirm robustness via triplicate runs under predicted optimal conditions .
Q. What strategies improve regioselective functionalization of the pyrrolopyrimidine scaffold?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive amines during thioether formation. Deprotect with TFA post-reaction .
- Catalyst control : Employ Pd-catalyzed C–H activation for selective arylations at the 7-position. Screen ligands (e.g., XPhos) to enhance selectivity .
Data Analysis & Technical Challenges
Q. How should crystallographers validate structural data when disorder is present in the pyrrolopyrimidine ring?
- SHELX refinement : Use PART and SIMU commands to model disorder. Validate thermal parameters (Ueq) and occupancy ratios via the SQUEEZE algorithm in PLATON .
- Cross-validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to ensure bond lengths/angles align with computational models .
Q. What are best practices for reconciling discrepancies between calculated and observed NMR shifts?
- DFT calculations : Perform GIAO (Gauge-Including Atomic Orbital) calculations at the B3LYP/6-311+G(d,p) level. Use CDCl3 or DMSO-d6 solvent models in Gaussian .
- Experimental adjustments : Account for solvent polarity effects and proton exchange (e.g., –NH groups in DMSO-d6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
